Cas no 1996558-69-0 (tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate)
![tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate structure](https://www.kuujia.com/scimg/cas/1996558-69-0x500.png)
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 1996558-69-0
- EN300-797882
- tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate
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- Inchi: 1S/C12H18N2O3S/c1-12(2,3)17-11(16)14(4)6-5-10(15)9-7-18-8-13-9/h7-8H,5-6H2,1-4H3
- InChI Key: KWMZTTWAGUZAJL-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C(CCN(C)C(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 270.10381361g/mol
- Monoisotopic Mass: 270.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.7Ų
- XLogP3: 1.8
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797882-0.1g |
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate |
1996558-69-0 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
Enamine | EN300-797882-1.0g |
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate |
1996558-69-0 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
Enamine | EN300-797882-2.5g |
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate |
1996558-69-0 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
Enamine | EN300-797882-0.05g |
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate |
1996558-69-0 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
Enamine | EN300-797882-0.25g |
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate |
1996558-69-0 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
Enamine | EN300-797882-10.0g |
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate |
1996558-69-0 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
Enamine | EN300-797882-5.0g |
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate |
1996558-69-0 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
Enamine | EN300-797882-0.5g |
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate |
1996558-69-0 | 95% | 0.5g |
$1014.0 | 2024-05-22 |
tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate Related Literature
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
Additional information on tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate
Introduction to Tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate (CAS No. 1996558-69-0)
Tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate, identified by its CAS number 1996558-69-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. The structural features of this compound, including its tert-butyl substituent and the presence of a 1,3-thiazole moiety, contribute to its unique chemical properties and potential biological activities.
The 1,3-thiazole ring is a heterocyclic aromatic structure that is commonly found in numerous biologically active compounds. Its presence in Tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate suggests that this compound may exhibit properties similar to those of other thiazole derivatives, which have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The tert-butyl group further enhances the lipophilicity of the molecule, making it a promising candidate for drug delivery systems and membrane interactions.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their potential as pharmacological agents. Carbamates are known for their ability to act as protease inhibitors, which has led to their exploration in the treatment of various diseases, including cancer and neurodegenerative disorders. The specific arrangement of atoms in Tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate may contribute to its interaction with biological targets, such as enzymes or receptors, thereby modulating cellular processes.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The 1,3-thiazole moiety has been shown to enhance binding affinity to certain biological targets, while the tert-butyl group can improve metabolic stability. These features make Tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate a valuable scaffold for medicinal chemists seeking to design new drugs with improved efficacy and reduced side effects.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The 1,3-thiazole ring is particularly noteworthy due to its presence in several FDA-approved drugs that exhibit potent biological activities. For instance, thiazole derivatives have been used in antibiotics and antifungals, demonstrating their broad-spectrum antimicrobial properties. The incorporation of this motif into Tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate suggests that it may inherit some of these beneficial characteristics.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the tert-butyl group at the nitrogen position enhances the stability of the carbamate moiety, which is crucial for maintaining the integrity of the molecule during storage and administration. Additionally, the presence of the 1,3-thiazole ring necessitates careful handling to preserve its aromaticity and biological activity.
In terms of pharmaceutical applications, Tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate may serve as a precursor for more complex drug molecules. Its structural flexibility allows for modifications at various positions, enabling chemists to fine-tune its properties for specific therapeutic purposes. For example, additional functional groups can be introduced to enhance solubility or target specificity.
The potential biological activity of this compound has not yet been fully elucidated; however, preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways. Further research is needed to determine its exact mechanism of action and therapeutic potential. In vitro and in vivo studies will be essential to evaluate its efficacy and safety profile before it can be considered for clinical use.
The development of novel pharmaceuticals relies heavily on advancements in synthetic chemistry and molecular biology. Compounds like Tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-yl)propyl]carbamate represent an important step forward in this field. By leveraging structural motifs known to be biologically active and combining them with functional groups that enhance stability and bioavailability, researchers can create molecules with optimized therapeutic properties.
In conclusion,Tert-butyl N-methyl-N-[3-oxo-3-(1,3-thiazol-4-y l)prop yl]carbamate (CAS No. 1996558 69 0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration as a lead molecule or intermediate in drug development. As our understanding of biological pathways continues to grow,this compoundand similar derivatives may play a crucial role in addressing unmet medical needs.
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